molecular formula C5H5F3O3 B032627 5,5,5-Trifluoro-4-oxopentanoic acid CAS No. 684-76-4

5,5,5-Trifluoro-4-oxopentanoic acid

Cat. No.: B032627
CAS No.: 684-76-4
M. Wt: 170.09 g/mol
InChI Key: JUYJVMZMNMXMCE-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-oxopentanoic acid is a fluorinated organic compound with the molecular formula C5H5F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain, with a ketone functional group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5,5-Trifluoro-4-oxopentanoic acid can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with levulinic acid under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Products may include carboxylic acids or esters.

    Reduction: The primary product is 5,5,5-trifluoro-4-hydroxypentanoic acid.

    Substitution: Depending on the substituent, products can vary widely, including ethers, amines, or other derivatives.

Scientific Research Applications

5,5,5-Trifluoro-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research explores its use in drug design, particularly for compounds that require fluorine atoms to enhance bioavailability and metabolic stability.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 5,5,5-Trifluoro-4-oxopentanoic acid exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The presence of fluorine atoms can significantly alter the compound’s electronic properties, enhancing its binding affinity and specificity for certain biological targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5,5,5-Trifluoro-2-oxopentanoic acid: Similar structure but with the ketone group at the second carbon.

    5,5,5-Trifluoro-3-oxopentanoic acid: Ketone group at the third carbon.

    5,5,5-Trifluoro-4-hydroxypentanoic acid: Hydroxyl group instead of the ketone.

Uniqueness

5,5,5-Trifluoro-4-oxopentanoic acid is unique due to the specific positioning of the ketone group at the fourth carbon, which influences its reactivity and interaction with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in the synthesis of compounds with enhanced stability and bioactivity.

Properties

IUPAC Name

5,5,5-trifluoro-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYJVMZMNMXMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608531
Record name 5,5,5-Trifluoro-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-76-4
Record name 5,5,5-Trifluoro-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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